4-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-METHYL-N~5~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~5~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzothiophene Moiety: This step involves the coupling of the thiadiazole ring with a benzothiophene derivative.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety.
Reduction: Reduction reactions could target the thiadiazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially at the methyl group or the benzothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Possible applications as inhibitors of specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer or infections.
Industry
Agriculture: Use as a pesticide or herbicide.
Polymer Chemistry: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N~5~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Benzothiophene Derivatives: Compounds with the benzothiophene moiety but different functional groups.
Uniqueness
The uniqueness of 4-METHYL-N~5~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C13H15N3OS2 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3OS2/c1-8-12(19-16-15-8)13(17)14-7-10-6-9-4-2-3-5-11(9)18-10/h6H,2-5,7H2,1H3,(H,14,17) |
InChI Key |
HSEBKSGSZOJERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC3=C(S2)CCCC3 |
Origin of Product |
United States |
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